Triisopropyl[(trimethylsilyl)ethynyl]silane
Description
Triisopropyl[(trimethylsilyl)ethynyl]silane (CAS No. 176977-40-5) is a silyl-protected alkyne featuring both triisopropylsilyl (TIPS) and trimethylsilyl (TMS) groups. Its structure combines a bulky TIPS moiety, which provides steric protection, with a TMS-ethynyl group that enables diverse reactivity in cross-coupling reactions. This compound is synthesized via palladium-catalyzed alkynylation or Sonogashira coupling, as demonstrated in multiple protocols (e.g., ). Applications include its use in peptide lipophilization (), electronic materials (), and as a reagent in metal-free C–H cyanation ().
Properties
IUPAC Name |
trimethyl-[2-tri(propan-2-yl)silylethynyl]silane | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H30Si2/c1-12(2)16(13(3)4,14(5)6)11-10-15(7,8)9/h12-14H,1-9H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZADMVBSHDANSRO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)[Si](C#C[Si](C)(C)C)(C(C)C)C(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H30Si2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.56 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
107474-02-2 | |
| Record name | triisopropyl(2-trimethylsilylethynyl)silane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
Triisopropyl[(trimethylsilyl)ethynyl]silane can be synthesized through the reaction of triisopropylsilylacetylene with trimethylsilyl chloride in the presence of a base such as potassium carbonate . The reaction typically occurs under an inert atmosphere to prevent oxidation and moisture interference .
Industrial Production Methods
In industrial settings, the production of this compound involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity, often involving continuous flow reactors and advanced purification techniques .
Chemical Reactions Analysis
Types of Reactions
Triisopropyl[(trimethylsilyl)ethynyl]silane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding silanols or siloxanes.
Reduction: It can be reduced to form simpler silanes.
Substitution: The trimethylsilyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and ozone.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Reagents like halogens or organometallic compounds are employed for substitution reactions.
Major Products
The major products formed from these reactions include silanols, siloxanes, and various substituted silanes, depending on the reaction conditions and reagents used .
Scientific Research Applications
Synthetic Applications
1. Organic Synthesis
Triisopropyl[(trimethylsilyl)ethynyl]silane serves as a valuable reagent in various synthetic pathways, particularly in the formation of alkynes and silanes:
- Sonogashira Coupling Reactions : This compound can be used in Sonogashira reactions to synthesize substituted alkynes, which are crucial intermediates in the production of pharmaceuticals and agrochemicals. The presence of the trimethylsilyl group enhances the reactivity and selectivity of the coupling process .
- Cross-Coupling Reactions : It has been employed in cross-coupling reactions with aryl halides, showcasing high yields and efficiency. For instance, reactions involving this compound and various aryl iodides have yielded products with significant functional diversity .
2. Material Science
In material science, this compound is utilized for:
- Synthesis of Functional Polymers : The compound can be incorporated into polymer matrices to enhance thermal stability and mechanical properties. Its silane functionality allows for cross-linking within polymer networks, resulting in improved material performance .
- Surface Modification : It is also used for modifying surfaces to improve adhesion properties in coatings and adhesives, particularly in applications requiring water repellency and chemical resistance .
Analytical Applications
1. Cell Analysis and Biotechnology
This compound finds applications in cell analysis methods and biotechnology:
- Cell Culture Techniques : It is employed as a reagent in cell culture media to facilitate the growth of specific cell types by providing necessary silane functionalities that promote cell adhesion .
- Gene Therapy Solutions : The compound's stability and compatibility with biological systems make it a candidate for use in gene therapy applications, where it can be utilized to deliver genetic material into cells effectively .
Case Study 1: Synthesis of Alkynes via Sonogashira Reaction
In a study published by Thieme Connect, this compound was successfully used in a Sonogashira reaction involving aryl iodides. The reaction conditions were optimized to achieve yields exceeding 90%, demonstrating the compound's effectiveness as a coupling partner .
Case Study 2: Surface Modification for Enhanced Adhesion
Research conducted on the use of this compound for surface modification showed that treated surfaces exhibited significantly improved adhesion properties compared to untreated surfaces. This was particularly beneficial in applications involving coatings and sealants where durability is critical .
Mechanism of Action
The mechanism of action of Triisopropyl[(trimethylsilyl)ethynyl]silane involves its ability to act as a nucleophile or electrophile in chemical reactions. The trimethylsilyl group provides steric protection, while the ethynyl group participates in various addition and substitution reactions. The compound interacts with molecular targets through covalent bonding, influencing reaction pathways and outcomes.
Comparison with Similar Compounds
Structural and Functional Variations
Silyl-protected alkynes vary in substituents, influencing steric bulk, electronic properties, and reactivity. Key examples include:
Physical Properties
Melting Points :
- Solubility: TIPS-TMS hybrid shows solubility in dichloroethane and DCM ().
Stability and Limitations
TIPS vs. TMS :
Steric Hindrance :
- Bulky TIPS groups hinder reactions with sterically demanding substrates (e.g., reports lower yields for branched alkynes).
Biological Activity
Triisopropyl[(trimethylsilyl)ethynyl]silane is an organosilicon compound that has garnered attention for its potential biological activities and applications in various fields, including organic synthesis and material science. This article explores the biological activity of this compound, focusing on its mechanisms of action, biochemical pathways, and relevant research findings.
- Molecular Formula: C₁₄H₃₈OSi₂
- Molecular Weight: 270.6 g/mol
- Structure: Contains a triisopropyl group and a trimethylsilyl ethynyl moiety.
This compound interacts with biological systems primarily through its organosilicon framework. The compound's silane groups can participate in various biochemical interactions, potentially affecting cellular processes.
Key Points:
- Reactivity: Organosilicon compounds can interact with functional groups in biomolecules, influencing their activity.
- Biochemical Pathways: The exact pathways are not fully elucidated but may involve oxidative or reductive processes that modify biomolecules.
Pharmacokinetics
The pharmacokinetic profile of this compound remains largely uncharacterized. Factors such as bioavailability and metabolic pathways require further investigation to determine how this compound behaves in biological systems.
Anticancer Activity
Research indicates that derivatives of trimethylsilyl compounds can exhibit anticancer properties. For instance, studies involving similar silane compounds have shown potential in inhibiting cancer cell proliferation through various mechanisms, including the induction of apoptosis and disruption of cellular signaling pathways .
Case Studies and Research Findings
- Synthesis and Biological Evaluation:
- Interaction with Biomolecules:
- Material Science Applications:
Summary of Biological Activities
Q & A
Q. What are the standard protocols for synthesizing Triisopropyl[(trimethylsilyl)ethynyl]silane derivatives in cross-coupling reactions?
- Methodological Answer : A widely used protocol involves palladium-catalyzed cross-addition reactions. For example, in a nitrogen atmosphere, 1a (0.01 mmol) is reacted with Triisopropylsilylacetylene (TIPSA, 0.50 mmol) and unactivated alkynes (0.50 mmol) in xylene at 110°C. The reaction is monitored via GC until complete consumption of reactants. Purification is achieved via silica gel column chromatography using hexane or ether as eluents. NMR and NOE experiments confirm product stereochemistry .
Q. How is this compound characterized using spectroscopic methods?
- Methodological Answer : Key characterization includes:
- ¹H/¹³C NMR : Signals at δ 1.02–1.13 (21H, TIPS group), δ 7.13–7.49 (aromatic protons in derivatives), and ethynyl carbon signals at δ 91.2–103.4 .
- MS : ESI-HRMS confirms molecular ions (e.g., m/z 305.1754 for a benzylthio derivative) .
- IR : Strong ethynyl C≡C stretches near 2089 cm⁻¹ .
Advanced Research Questions
Q. How can researchers address discrepancies in NMR chemical shift data for this compound derivatives across studies?
- Methodological Answer : Discrepancies arise from solvent effects, calibration errors, or substituent electronic variations. For example:
- In CDCl₃, TIPS protons appear at δ 1.12 vs. δ 1.02 in derivatives with electron-withdrawing groups .
- Recommendation : Use internal standards (e.g., TMS) and report solvent/temperature explicitly. Cross-validate with HRMS to confirm molecular identity .
Q. What strategies optimize regioselectivity in palladium-catalyzed cross-additions involving Triisopropylsilylacetylene?
- Methodological Answer : Regioselectivity is controlled by:
- Catalyst choice : Pd(PPh₃)₄ favors E-selective alkyne additions .
- Steric effects : Bulky TIPS groups direct coupling to less hindered alkynyl positions .
- Temperature : Elevated temps (110°C) enhance selectivity for conjugated enynes .
Q. How does steric hindrance from triisopropylsilyl groups influence reaction pathways in Sonogashira-type couplings?
- Methodological Answer : The TIPS group reduces side reactions (e.g., Glaser coupling) by shielding the ethynyl moiety. However, it may slow reaction kinetics, requiring optimized Pd loading (e.g., 2 mol%) and prolonged reaction times (24–48 hrs) .
Q. What are the applications of this compound in synthesizing advanced materials?
- Methodological Answer : The compound serves as a precursor for thermally cross-linkable polymers. For example:
Q. How to troubleshoot incomplete conversions in cross-addition reactions with Triisopropylsilylacetylene?
- Methodological Answer : Common fixes include:
- Catalyst activation : Pre-stir Pd catalysts with ligands (e.g., PPh₃) to prevent deactivation .
- Moisture control : Rigorous drying of solvents/reactants under nitrogen .
- Alternative solvents : Replace xylene with DMF for polar substrates .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
